Negligible Isotope Effect of 13C18-Linoleic Acid Compared to Deuterium-Labeled Analogs
The primary differentiation of Linoleic acid-13C18 over deuterium-labeled linoleic acid analogs lies in the absence of significant kinetic isotope effects (KIEs). While deuterium substitution at reactive C-H bonds in fatty acids can produce primary KIEs ranging from 20–120 in lipoxygenase-catalyzed hydrogen abstraction reactions, thereby distorting enzymatic rate measurements and metabolic flux interpretations, 13C labeling at the same positions yields negligible isotope effects that do not alter reaction kinetics [1]. This differential is critical for accurate enzymatic mechanism studies and in vivo metabolic tracing where faithful representation of native biochemical rates is required.
| Evidence Dimension | Primary kinetic isotope effect (KIE) magnitude in lipoxygenase-catalyzed C-H abstraction |
|---|---|
| Target Compound Data | Negligible isotope effect (k12C/k13C ≈ 1) |
| Comparator Or Baseline | Deuterium-labeled linoleic acid: Primary KIE = 20–120 (non-classical range for soybean lipoxygenase-1 native enzyme) |
| Quantified Difference | KIE reduced from 20–120 to approximately 1 when substituting 13C for 2H labeling |
| Conditions | Soybean lipoxygenase-1 (SLO-1) catalyzed hydrogen abstraction from linoleic acid; in vitro enzymatic assay |
Why This Matters
For laboratories studying lipoxygenase enzymology or fatty acid desaturation/elongation kinetics, selection of 13C18-labeled substrate ensures measured reaction rates reflect native biochemistry rather than isotope-induced artifacts.
- [1] Irrgang ME, et al. Synthesis of site-specifically 13C labeled linoleic acids. Tetrahedron Lett. 2016;57(41):4537–4540. doi:10.1016/j.tetlet.2016.08.071. View Source
